molecular formula C18H10BrClFN3S B2664258 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-58-1

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2664258
CAS RN: 477298-58-1
M. Wt: 434.71
InChI Key: MDEUJFNMEQCDFC-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost of starting materials, and other factors. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and thiazole rings suggests that the compound could have a planar structure. The electronegative atoms (bromine, fluorine, and nitrogen) could create regions of partial negative charge, making the compound polar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the halogen atoms could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Reduction to Amino Derivatives : The reduction of similar acrylonitriles with lithium aluminum hydride yields amino derivatives, indicating potential applications in the synthesis of novel organic compounds (Frolov et al., 2005).
  • Photoluminescence and Optical Materials : Certain derivatives exhibit green fluorescence and good thermal stability, making them candidates for photoluminescent materials and organic electronics (Li et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition on Metals : Halogen-substituted thiazole derivatives, closely related to the query compound, have been shown to inhibit the corrosion of mild steel in acidic environments, demonstrating the compound's potential as a corrosion inhibitor (Gong et al., 2019).

Biological Activities

  • Antifungal Agents : New heterocyclic compounds derived from structurally related acrylonitriles have shown potent antifungal activities, suggesting the potential of the query compound in the development of new antifungal agents (Gomha & Abdel‐Aziz, 2012).
  • Anticancer Properties : Derivatives bearing halogens exhibited selective anticancer activities against various human cancer cell lines, highlighting the therapeutic potential of modifications on the acrylonitrile framework (Li et al., 2018).

Safety And Hazards

As with any chemical, the safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and volatility. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClFN3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUJFNMEQCDFC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

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